3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-bromo-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Condensation Reactions: These reactions are often performed in the presence of acid or base catalysts under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized or reduced thiadiazole derivatives, and Schiff bases with different functional groups .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. .
Materials Science: Thiadiazole derivatives, including this compound, are used in the development of organic semiconductors and photovoltaic materials due to their unique electronic properties.
Biological Research: The compound is used as a molecular probe to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It modulates signaling pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-based compounds like thiamine (vitamin B1) and sulfathiazole also possess similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of a bromine-substituted benzamide moiety and a methoxy group, which enhances its chemical reactivity and biological activity. This structural uniqueness contributes to its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C10H8BrN3O2S |
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Molecular Weight |
314.16 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8BrN3O2S/c1-16-8-3-2-6(4-7(8)11)9(15)13-10-14-12-5-17-10/h2-5H,1H3,(H,13,14,15) |
InChI Key |
DUGIGBOTNAEODK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)Br |
Origin of Product |
United States |
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